

Foliglurax: A Technical Deep Dive into its Pharmacokinetics and Brain Penetration

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Compound of Interest

Compound Name: Foliglurax

Cat. No.: B1653653

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Introduction

Foliglurax (formerly PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the symptomatic treatment of Parkinson's disease. Developed by Prexton Therapeutics, **Foliglurax** progressed to Phase II clinical trials. A key attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier and achieve target engagement. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and brain penetration of **Foliglurax**, drawing from preclinical and clinical findings. While extensive quantitative data from these studies are not fully in the public domain, this guide synthesizes the available information to provide a clear understanding of the compound's profile.

Core Concepts: Pharmacokinetics and Brain Penetration

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For a central nervous system (CNS) drug like **Foliglurax**, a critical aspect of its distribution is its ability to penetrate the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.

The brain-to-plasma concentration ratio (K_p) and the unbound brain-to-unbound plasma concentration ratio ($K_{p,uu}$) are key parameters used to quantify brain penetration. A high brain exposure is often a prerequisite for efficacy in CNS disorders.

Preclinical Pharmacokinetics and Brain Penetration of Foliglurax

Preclinical studies in animal models are fundamental in characterizing the PK and brain penetration profile of a drug candidate. For **Foliglurax**, these studies were crucial in its selection for clinical development.

Quantitative Data Summary

While specific numerical data from preclinical studies are not widely published, descriptive accounts consistently highlight **Foliglurax**'s favorable profile. A key publication on the discovery of **Foliglurax** notes that compound 60 (**Foliglurax**) was selected as a clinical candidate due to its "improved pharmacokinetic profile after oral administration"[1]. It is also described as a "brain-penetrant" chemical series[1]. Another study mentions that **Foliglurax** exhibits "high brain exposure after oral administration" in mouse models of Parkinson's disease.

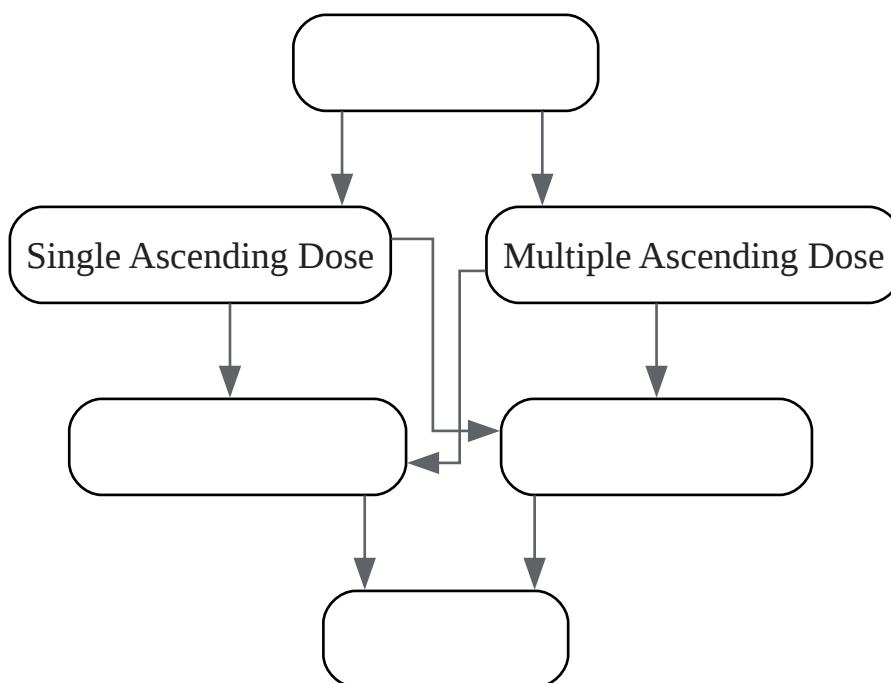
Table 1: Summary of Preclinical Pharmacokinetic and Brain Penetration Profile of **Foliglurax** (Qualitative)

Parameter	Finding	Source
Oral Bioavailability	Described as having an improved pharmacokinetic profile after oral administration.	[1]
Brain Penetration	Characterized as a brain-penetrant compound with high brain exposure.	[1]
In vivo Efficacy	Demonstrated activity in rodent models of Parkinson's disease motor symptoms following both intraperitoneal and oral administration.	[1]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **Foliglurax** are not publicly available. However, based on standard practices in neuropharmacology research, the following methodologies were likely employed.

Experimental Workflow for Preclinical PK and Brain Penetration



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References

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